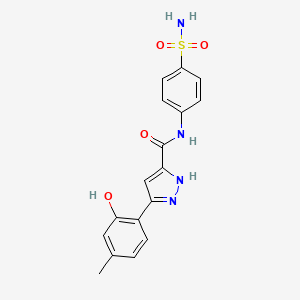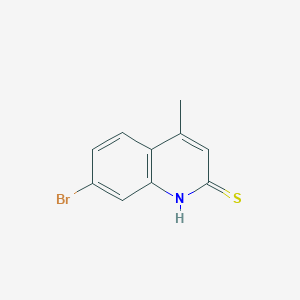![molecular formula C25H27NO5 B14100609 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100609.png)
2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and cyclization processes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
科学研究应用
2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or as a potential therapeutic agent.
Medicine: Research may explore its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxypropyl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(3-Hydroxypropyl)-1-[4-(ethoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(3-Hydroxypropyl)-1-[4-(butoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural elements. This gives it distinct chemical and physical properties, which may result in unique biological activities or industrial applications compared to its similar compounds.
属性
分子式 |
C25H27NO5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-(3-hydroxypropyl)-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO5/c1-2-3-6-16-30-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)31-24(21)25(29)26(22)14-7-15-27/h4-5,8-13,22,27H,2-3,6-7,14-16H2,1H3 |
InChI 键 |
BVSZIZNRWXCHSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)
![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100572.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100583.png)

![4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14100592.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100594.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100601.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100606.png)
